molecular formula C18H19NO3 B4227450 4-[3-(benzyloxy)benzoyl]morpholine

4-[3-(benzyloxy)benzoyl]morpholine

Cat. No.: B4227450
M. Wt: 297.3 g/mol
InChI Key: WLVMMTGDSCIOOV-UHFFFAOYSA-N
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Description

4-[3-(Benzyloxy)benzoyl]morpholine is a synthetic morpholine derivative intended for research and development purposes. This compound features a benzyloxy-substituted benzoyl group attached to the nitrogen atom of the morpholine ring. The morpholine group is a common pharmacophore in medicinal chemistry, known to influence the physicochemical properties of a molecule and often contributing to improved solubility and metabolic stability . As a building block, this compound is valuable for organic synthesis and drug discovery projects. Researchers can utilize it in the exploration of structure-activity relationships (SAR) or as a precursor in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. The presence of the benzyl ether also offers a protective group that can be selectively removed under controlled conditions, adding to its utility in multi-step synthetic routes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet prior to use. The specific CAS number for this compound should be verified with the supplier.

Properties

IUPAC Name

morpholin-4-yl-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-18(19-9-11-21-12-10-19)16-7-4-8-17(13-16)22-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVMMTGDSCIOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796367
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(benzyloxy)benzoyl]morpholine typically involves the reaction of 3-(benzyloxy)benzoic acid with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall efficiency and yield of the process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(benzyloxy)benzoyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form the corresponding benzoyl derivative.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction.

Major Products Formed

    Oxidation: The major product formed is 4-[3-(benzoyloxy)benzoyl]morpholine.

    Reduction: The major product formed is 4-[3-(benzyloxy)benzyl]morpholine.

    Substitution: The major products formed depend on the nucleophile used, resulting in various substituted derivatives of this compound.

Scientific Research Applications

4-[3-(benzyloxy)benzoyl]morpholine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new polymers and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(benzyloxy)benzoyl]morpholine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 4-[3-(benzyloxy)benzoyl]morpholine, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference ID
This compound C₁₇H₁₉NO₂ 269.34 g/mol 3-Benzyloxybenzoyl Potential CNS activity (inference)
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine C₁₃H₁₀BrF₄NO₂ 356.11 g/mol 2-Bromo, 6-fluoro, 3-CF₃ High reactivity (halogen/CF₃ groups)
4-(3-Iodo-4-methylbenzoyl)morpholine C₁₂H₁₄INO₂ 347.15 g/mol 3-Iodo, 4-methyl Enhanced crystallinity (iodine atom)
4-(3-Iodo-4-methoxybenzoyl)morpholine C₁₂H₁₄INO₃ 361.15 g/mol 3-Iodo, 4-methoxy Improved solubility (methoxy group)
4-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine C₂₀H₂₃NO₄ 341.40 g/mol 4-Ethoxyphenoxymethyl Lipophilic backbone for drug delivery
Fomocine (4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine) C₂₀H₂₃NO₂ 309.40 g/mol Phenoxymethylpropyl Local anesthetic (Erbocain®)
4-(4-Nitrobenzyl)morpholine C₁₁H₁₄N₂O₃ 222.24 g/mol 4-Nitrobenzyl Electron-withdrawing nitro group

Substituent Effects on Physicochemical Properties

  • Halogenation : The introduction of bromo and fluoro substituents (e.g., in 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine) enhances electrophilicity and metabolic stability, making such derivatives suitable for radiolabeling or prolonged biological activity .
  • Methoxy/Iodo Groups : Methoxy groups (e.g., 4-(3-Iodo-4-methoxybenzoyl)morpholine) improve aqueous solubility, while iodine atoms contribute to crystallographic utility in X-ray studies .
  • Benzyloxy vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[3-(benzyloxy)benzoyl]morpholine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a benzyloxy-substituted benzoyl chloride with morpholine derivatives under controlled conditions. Key steps include:

  • Reagent selection : Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the benzoyl chloride intermediate .
  • Temperature control : Reactions are often conducted at 0–25°C to balance reactivity and side-product formation .
  • Purification : Column chromatography or recrystallization is employed to isolate the product, with HPLC monitoring to confirm >95% purity .
    • Analytical validation : NMR (¹H/¹³C) and LC-MS are critical for structural confirmation and assessing regioselectivity .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

  • Methodological Answer :

  • Structural elucidation : X-ray crystallography provides definitive stereochemical data, while FT-IR identifies key functional groups (e.g., carbonyl at ~1680 cm⁻¹) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) are standard for quantifying impurities .
  • Solubility profiling : Dynamic light scattering (DLS) in aqueous buffers (pH 2–9) evaluates aggregation behavior, critical for biological assays .

Q. How do the benzyloxy and morpholine moieties influence the compound’s reactivity and biological interactions?

  • Functional group analysis :

  • The benzyloxy group enhances lipophilicity, facilitating membrane permeability in cellular assays .
  • The morpholine ring acts as a hydrogen-bond acceptor, improving solubility and enabling interactions with enzymatic targets (e.g., kinases) .
    • Experimental validation : Competitive binding assays (SPR or ITC) quantify affinity for biological targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives targeting specific biological pathways?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with proteins (e.g., PI3Kα). Focus on morpholine’s interaction with catalytic lysine residues .
  • QSAR modeling : Train models on datasets (e.g., ChEMBL) to correlate substituent electronegativity (Hammett σ values) with IC₅₀ in kinase inhibition assays .
    • Validation : Compare computational predictions with in vitro enzymatic assays (e.g., ADP-Glo™ kinase assays) to refine scoring functions .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., divergent IC₅₀ values)?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) and apply statistical tools (ANOVA or Bayesian inference) to identify outliers .
  • Experimental replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) and use isogenic cell lines to minimize variability .
    • Case study : Discrepancies in cytotoxicity data may arise from differences in cell passage number or serum-free vs. serum-containing media .

Q. How can high-throughput screening (HTS) platforms be adapted to evaluate the compound’s off-target effects?

  • Methodological Answer :

  • Panel selection : Screen against panels like Eurofins’ SafetyScreen44™ to assess hERG inhibition, CYP450 interactions, and phospholipidosis risk .
  • Data integration : Use cheminformatics pipelines (e.g., KNIME) to cluster off-target hits and prioritize follow-up studies .
    • Dose-response validation : Confirm HTS hits with dose-ranging studies (1 nM–10 μM) and orthogonal assays (e.g., calcium flux for GPCR activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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